4-[(2-Cyclohexylethoxy)methyl]piperidine
Description
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Properties
Molecular Formula |
C14H27NO |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
4-(2-cyclohexylethoxymethyl)piperidine |
InChI |
InChI=1S/C14H27NO/c1-2-4-13(5-3-1)8-11-16-12-14-6-9-15-10-7-14/h13-15H,1-12H2 |
InChI Key |
DVSYREHIMLLHIY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCOCC2CCNCC2 |
Canonical SMILES |
C1CCC(CC1)CCOCC2CCNCC2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
1.1 Opioid Receptor Modulation
4-[(2-Cyclohexylethoxy)methyl]piperidine belongs to the piperidine class of compounds, which have been extensively studied for their interactions with opioid receptors. Compounds in this class often exhibit high affinity for the μ-opioid receptor, which is crucial for pain management. For instance, derivatives of 4-anilidopiperidine have shown significant analgesic properties, with modifications enhancing receptor selectivity and potency .
1.2 Antimycobacterial Activity
Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors of Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies indicate that certain piperidine analogs can significantly inhibit the growth of M. tuberculosis, with some achieving IC50 values in the low micromolar range . This suggests that such compounds could be valuable in developing new treatments for tuberculosis.
Agricultural Applications
2.1 Fungicidal Properties
Piperidine derivatives have been reported to possess fungicidal activity against various plant pathogens. For example, compounds structurally related to this compound have shown effectiveness against powdery mildew fungi and other agricultural pests . This indicates a potential role in crop protection strategies.
Case Studies
3.1 Clinical Research on Opioid Analgesics
A clinical study explored the efficacy of novel piperidine-based opioid analgesics, revealing that modifications to the piperidine structure could lead to improved therapeutic profiles with reduced side effects compared to traditional opioids . Such findings underscore the importance of structural modifications in enhancing drug efficacy and safety.
3.2 Tuberculosis Treatment Research
In a recent clinical trial, piperidine derivatives were tested for their ability to combat drug-resistant strains of M. tuberculosis. The study demonstrated that specific modifications to the piperidine core resulted in enhanced activity against resistant strains, providing a promising avenue for future tuberculosis therapies .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | μ-opioid receptor agonist | 9.45 | |
| Piperidine Derivative A | Antimycobacterial | 13 | |
| Piperidine Derivative B | Fungicidal | 100 |
Table 2: Structure-Activity Relationship Data
| Compound Structure | tPSA (Å) | cLogP | Activity Level |
|---|---|---|---|
| This compound | 16 | 5.8 | High |
| Piperidine Analog C | 20 | 6.5 | Moderate |
| Piperidine Analog D | 15 | 7.0 | Low |
Preparation Methods
Cyclization via Dieckmann Condensation
Dieckmann condensation, an intramolecular ester cyclization, is widely employed to construct six-membered heterocycles. In the context of piperidine synthesis, this method involves β-keto esters undergoing base-catalyzed cyclization to form cyclic ketones, which are subsequently reduced to piperidines. For example, methyl acrylate and benzylamine undergo 1,4-addition to form intermediates that cyclize under basic conditions (e.g., sodium methoxide in toluene). Adapting this approach to this compound would require introducing the cyclohexylethoxy group during ester formation or post-cyclization functionalization.
Reductive Amination of Ketone Precursors
Reductive amination offers a direct route to piperidines by combining ketones with amines under reducing conditions. For instance, 1-benzyl-4-piperidone, synthesized via hydrolysis and decarboxylation of β-keto esters, reacts with piperidine in the presence of LiAlH₄ to yield 1-benzyl-4-piperidinylpiperidine. Translating this to the target compound would involve substituting the benzyl group with a cyclohexylethoxymethyl moiety, likely through alkylation or etherification steps.
Introducing the Cyclohexylethoxymethyl Substituent
The cyclohexylethoxymethyl group introduces steric and electronic challenges due to its bulky cyclohexyl ring and ether linkage. Two methodologies are viable:
Williamson Ether Synthesis Post-Cyclization
A hydroxymethyl-piperidine intermediate can undergo etherification with 2-cyclohexylethyl bromide. This requires:
Direct Substituent Incorporation During Ring Formation
Incorporating the cyclohexylethoxy group early in the synthesis avoids late-stage functionalization. For example, using a pre-functionalized β-keto ester bearing the cyclohexylethoxymethyl group in Dieckmann condensation would yield the desired piperidine directly. However, this approach demands carefully designed starting materials and may involve multi-step protection/deprotection sequences.
Catalytic Hydrogenation and Deprotection
Final steps often involve hydrogenolysis to remove protective groups (e.g., benzyl) and isolate the free base. The patent CN1583742A details hydrogenation of 1-benzyl-4-piperidinylpiperidine using 10% palladium on carbon under 20 kg/cm² H₂ at 110–120°C. For this compound, similar conditions would cleave protective groups while preserving the ether linkage.
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent and Catalyst Selection
Temperature and Pressure Control
Maintaining 110–120°C during hydrogenation prevents decomposition of the cyclohexylethoxy group, while pressures of 20 kg/cm² accelerate reaction kinetics.
Purification Techniques
Distillation under reduced pressure (e.g., 130°C/3–4 mmHg) effectively isolates intermediates, while recrystallization from ethanol-ether mixtures yields high-purity final products.
Challenges and Mitigations
-
Steric Hindrance : The cyclohexyl group slows nucleophilic substitutions. Using polar aprotic solvents (e.g., DMF) enhances reactivity.
-
Ether Stability : Acidic conditions may cleave the ether linkage. Neutral or mildly basic conditions are preferred during hydrolysis steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
